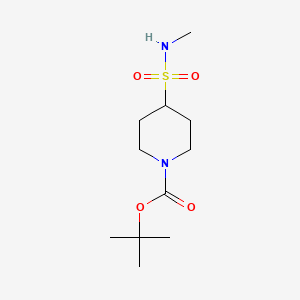
1-Boc-4-(N-methylsulfamoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-(N-methylsulfamoyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a methylsulfamoyl group at the 4-position of the piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(N-methylsulfamoyl)piperidine typically involves the following steps:
Starting Material: The synthesis begins with 4-piperidone, which is a common precursor for piperidine derivatives.
Protection: The nitrogen atom of 4-piperidone is protected using tert-butoxycarbonyl (Boc) anhydride to form 1-Boc-4-piperidone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
1-Boc-4-(N-methylsulfamoyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other nucleophiles under acidic conditions.
Oxidation and Reduction: The methylsulfamoyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides, depending on the reagents and conditions used.
Hydrolysis: The Boc protecting group can be removed by treatment with acids such as trifluoroacetic acid, yielding the free amine.
Scientific Research Applications
1-Boc-4-(N-methylsulfamoyl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-4-(N-methylsulfamoyl)piperidine involves its interaction with specific molecular targets. The Boc group provides stability and protects the nitrogen atom during chemical reactions. The methylsulfamoyl group can participate in hydrogen bonding and electrostatic interactions with biological targets, influencing the compound’s activity . The exact pathways and molecular targets depend on the specific application and the structure of the final product derived from this compound.
Comparison with Similar Compounds
1-Boc-4-(N-methylsulfamoyl)piperidine can be compared with other similar compounds such as:
1-Boc-4-piperidone: This compound lacks the methylsulfamoyl group and is used as a precursor in the synthesis of various piperidine derivatives.
1-Boc-4-(aminomethyl)piperidine: This compound has an aminomethyl group instead of a methylsulfamoyl group and is used in the synthesis of different pharmaceuticals.
1-Boc-4-(phenylamino)piperidine: This compound contains a phenylamino group and is used as an intermediate in the synthesis of fentanyl analogs.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 4-(methylsulfamoyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-7-5-9(6-8-13)18(15,16)12-4/h9,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUUTIXWBOKTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
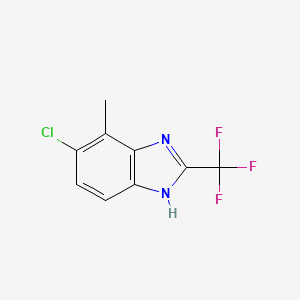

![1'-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13664027.png)
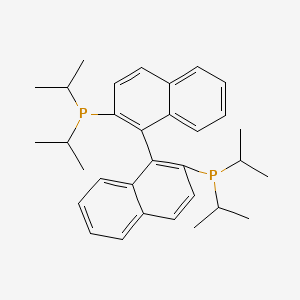
![5'-Chloro-2'-oxospiro[cyclopropane-1,3'-indoline]-7'-carboxylic Acid](/img/structure/B13664041.png)
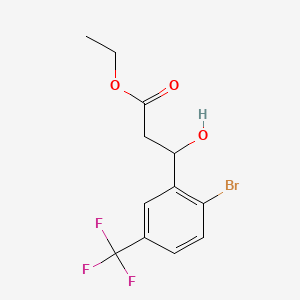
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13664045.png)




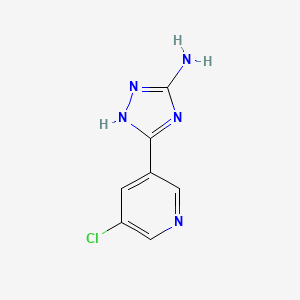
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)

